2-bromo-4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features multiple functional groups, including bromine, nitro, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of bromine atoms into the aromatic rings.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Condensation: Formation of the imine linkage through the reaction of an amine with an aldehyde or ketone.
Esterification: Formation of the ester bond through the reaction of a carboxylic acid with an alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The amide and imine groups can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of new compounds with different substituents in place of bromine.
Reduction: Formation of amines from nitro groups.
Oxidation: Formation of oxidized derivatives of the amide and imine groups.
Scientific Research Applications
2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and multiple functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzaldehyde: Shares the bromine and aromatic structure but lacks the complexity of the target compound.
4-Nitrobenzoic acid: Contains the nitro group but lacks the bromine and amide functionalities.
Uniqueness
2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. This complexity makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H17Br2N3O6 |
---|---|
Molecular Weight |
591.2 g/mol |
IUPAC Name |
[2-bromo-4-[(E)-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H17Br2N3O6/c1-14-2-8-20(18(24)10-14)33-13-22(29)27-26-12-15-3-9-21(19(25)11-15)34-23(30)16-4-6-17(7-5-16)28(31)32/h2-12H,13H2,1H3,(H,27,29)/b26-12+ |
InChI Key |
NMMXLVDKIJIIPQ-RPPGKUMJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.